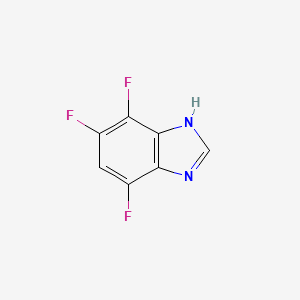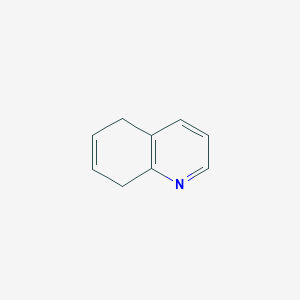
5,8-Dihydro-quinoline
Vue d'ensemble
Description
5,8-Dihydro-quinoline is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline and its derivatives, including 5,8-Dihydro-quinoline, exhibit a variety of chemical reactions. They form salts with acids and exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique
Photovoltaic Properties
5,8-Dihydro-quinoline derivatives have shown promise in the field of photovoltaics. A study by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential application in the fabrication of organic–inorganic photodiode devices. These derivatives exhibited rectification behavior and photovoltaic properties, indicating their suitability for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activities
Research by Bai et al. (2019) highlighted the synthesis and evaluation of dihydrotriazine derivatives bearing a quinoline moiety as effective antibacterial agents. These compounds demonstrated potent inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, underscoring the antimicrobial potential of quinoline derivatives (Bai et al., 2019).
Cancer Drug Discovery
Solomon and Lee (2011) discussed the use of quinoline as a privileged scaffold in cancer drug discovery. Quinoline-based compounds show effective anticancer activity due to their broad spectrum of biological and biochemical activities. This versatility makes quinoline derivatives valuable in synthesizing molecules with medical benefits, particularly in cancer treatment (Solomon & Lee, 2011).
Antiproliferative Activity
A study on quinoline-5,8-diones and styrylquinolinecarboxylic acids revealed their antiproliferative activity against tumor cell lines. Podeszwa et al. (2007) found that these compounds had comparable activity to cisplatin when evaluated against the P388 leukemia cell line, although less efficient against SK-N-MC neuroepithelioma cells. This research underlines the potential of quinoline derivatives in cancer therapy (Podeszwa et al., 2007).
Herbicidal Potential
The herbicidal potential of quinoline derivatives was also explored. E., Oke O.T., and O. A. (2015) synthesized 8-Methoxyquinoline 5-amino acetic acid and tested its efficacy on weeds. The compound showed significant herbicidal activity, indicating its potential application in agriculture (E., Oke O.T., & O. A., 2015).
Cytotoxic Activity
Research on mono- and dialkoxy derivatives of 5,8-quinolinedione by Kadela et al. (2016) showed that these compounds exhibited higher cytotoxicity than the starting compound, 6,7-dichloro-5,8-quinolinedione, and even cisplatin. This highlights their potential use in cancer treatment due to their antiproliferative properties (Kadela et al., 2016).
Orientations Futures
The development of new methods for the preparation of quinoline and its derivatives, including 5,8-Dihydro-quinoline, and the improvement of existing synthetic methods represent an urgent challenge . Furthermore, the development of dual inhibitors as new generation anticoagulants is an urgent problem . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Propriétés
IUPAC Name |
5,8-dihydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQOUUXCIOJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430716 | |
| Record name | 5,8-DIHYDRO-QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydro-quinoline | |
CAS RN |
26686-17-9 | |
| Record name | 5,8-DIHYDRO-QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



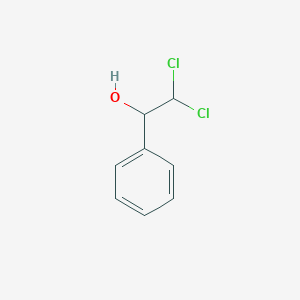
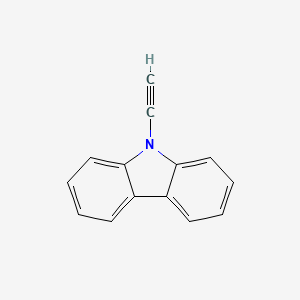
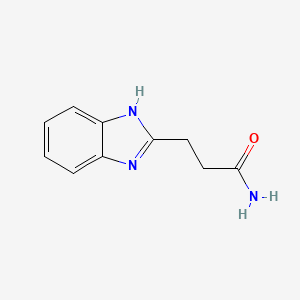
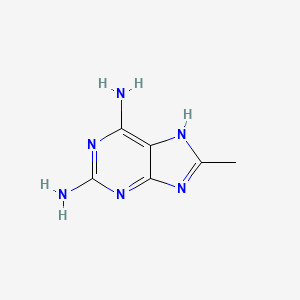
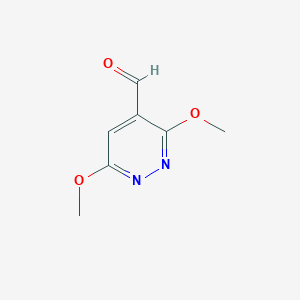
![2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3350234.png)
![3-[Benzyl(phenyl)amino]propanenitrile](/img/structure/B3350236.png)


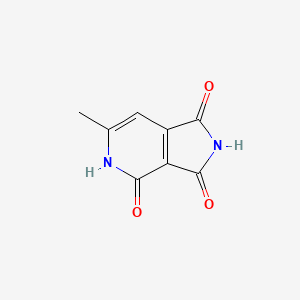
![1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)-](/img/structure/B3350265.png)
![Benzo[1,2-b:5,4-b']difuran](/img/structure/B3350286.png)

